molecular formula C8H5FO3 B3043896 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone CAS No. 94930-46-8

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone

Cat. No.: B3043896
CAS No.: 94930-46-8
M. Wt: 168.12 g/mol
InChI Key: YZRBEOHYVNOOHA-UHFFFAOYSA-N
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Description

3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone , also known as 7-fluoro-3-hydroxy-2-benzofuran-1(3H)-one , is a chemical compound with the molecular formula C7H5FN2O . It appears as a light brown solid and has a molecular weight of 152.13 g/mol . The compound’s structure consists of a benzofuranone ring with a hydroxyl group at position 3 and a fluorine atom at position 7.


Molecular Structure Analysis

The molecular structure of this compound is crucial for understanding its properties and reactivity. The compound’s IUPAC name is 7-fluoro-1h-indazol-3-ol . Its SMILES notation is OC1=NNC2=C1C=CC=C2F . The presence of the hydroxyl group and fluorine atom influences its chemical behavior.

Scientific Research Applications

Central Nervous System Agents

Research has shown that compounds structurally related to 3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone, such as 1'-[3-(4-Fluorobenzoyl)propyl]-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine], have been synthesized and evaluated for their potential as central nervous system depressants. These compounds demonstrated significant potency in various animal models, suggesting potential therapeutic applications in the treatment of CNS disorders (Allen et al., 1978).

Antileishmanial Effects

Isobenzofuranone derivatives have exhibited potent antileishmanial effects by inhibiting type II DNA topoisomerase in Leishmania, a protozoan parasite, and inducing a host immune response. This suggests that these compounds could be developed as potential antileishmanial agents, providing a new avenue for treating diseases caused by Leishmania parasites (Mishra et al., 2014).

Synthetic Studies for Novel Therapeutic Agents

Studies involving the synthesis and biological evaluation of various analogues of this compound and related compounds have been conducted to explore their therapeutic potential. For instance, research on dihydrobenzofuran analogues of hallucinogens has provided insights into the conformationally restricted bioisosteres of phenylalkylamines, offering a basis for the development of new pharmaceuticals with potential applications in CNS disorders (Monte et al., 1996).

Future Directions

: 3-Hydroxy-7-fluoro 1H-indazole - AchemBlock : 7-Fluoro-3-hydroxy-2-benzofuran-1(3H)-one - ChemSpider

Properties

IUPAC Name

7-fluoro-3-hydroxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,7,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRBEOHYVNOOHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)OC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a -70° C. solution of the dimethylacetal of 3-fluorobenzaldehyde (5.3 g, 31 mmol) in THF (35 ml) was added dropwise sec-butyllithium (22.2 ml of a 1.4 M solution in hexane), and the red solution was stirred for 0.5 h. The solution was saturated with CO2 for 5 min with tne red color dissipating to yield a light yellow solution. After 10 min the reaction was allowed to warm to room temperature, and after 30 min HCl (3.5 ml) was added. After concentration the solution was made basic with 5% KOH (25 ml), the neutral material extracted with Et2O (2×40 ml), the base layer acidified to pH 1 witn HCl, and the product extracted with EtOAc (2×75 ml). Work up as usual afforded 4.5 g (86%) of the title compound, mp 11°-119°, suitable for use in the next step. Recrystallization of this material from EtOAc/PE gave analytically pure material: mp 126°-127° C.; IR 3400 (br s), 1740-1760 (structured s), 1630 (m), 1485 (m), 1300 (m), 1085 (s), 910 (m), 760 (m); 1H NMR 7.8-7.1 (highly structured m, 3 H), 6.60 (br s, 1H); exact mass calcd for C8H5O3F m/e 168.0227, obsd 168.0226.
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
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reactant
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5.3 g
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reactant
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[Compound]
Name
solution
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0 (± 1) mol
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reactant
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35 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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reactant
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Name
Quantity
3.5 mL
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reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-7-fluoro-1(3H)-isobenzofuranone
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